N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide is a chemical compound that belongs to the class of sulfamoyl derivatives. This compound features a hydroxylamine functional group, which is significant in various biochemical applications, particularly in medicinal chemistry. Its structure incorporates both a sulfamoyl group and an acetamide moiety, making it a candidate for various biological activities.
The compound can be synthesized through various chemical methods, which will be explored in detail in the synthesis analysis section. It may also be available through chemical suppliers or research institutions that specialize in organic compounds.
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide can be classified as follows:
The synthesis of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide typically involves multi-step reactions. The initial step often includes the formation of the sulfamoyl group followed by the introduction of the hydroxylamine functionality.
These reactions require careful control of temperature and pH to ensure high yields and purity.
The molecular structure of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | N-hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide |
| InChI | InChI=1S/C16H22N2O3S/c1-11(19)15(20)21/h12,19H,1H2,(H,20,21) |
| SMILES | CC(=O)N(C)C(=O)C(Cc1ccccc1)S(=O)(=O)N(O) |
The compound exhibits a complex structure featuring multiple functional groups that contribute to its potential biological activity.
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The hydroxylamine moiety may act as a nucleophile, enabling it to participate in various biochemical pathways.
Research indicates that compounds with similar structures may exhibit antimicrobial and anti-inflammatory activities. The exact pathways and molecular targets are still subjects of ongoing research, emphasizing the need for further studies to elucidate its pharmacological effects.
| Property | Value |
|---|---|
| Melting Point | Approximately 120–125 °C |
| Boiling Point | Not well-defined due to decomposition |
| Stability | Stable under normal conditions but sensitive to strong acids and bases |
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into its structural integrity and confirm the presence of functional groups.
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2